2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate
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Overview
Description
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate is a synthetic organic compound that features a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature. The carbonate group can be introduced using phosgene or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: NaOCH₃, NH₃
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild acidic or basic conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate is unique due to its specific structure, which combines the protective silyl group with a carbonate functionality. This dual functionality allows for versatile applications in synthetic chemistry and material science .
Properties
CAS No. |
625390-10-5 |
---|---|
Molecular Formula |
C15H29O4Si- |
Molecular Weight |
301.47 g/mol |
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,4-dimethylpent-2-enyl] carbonate |
InChI |
InChI=1S/C15H30O4Si/c1-14(2,3)9-12(10-18-13(16)17)11-19-20(7,8)15(4,5)6/h9H,10-11H2,1-8H3,(H,16,17)/p-1 |
InChI Key |
VFUQDDHPDOGOEE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C=C(COC(=O)[O-])CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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